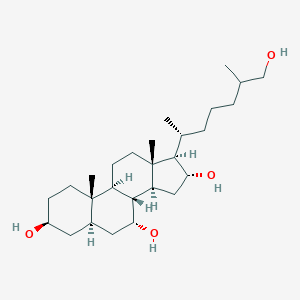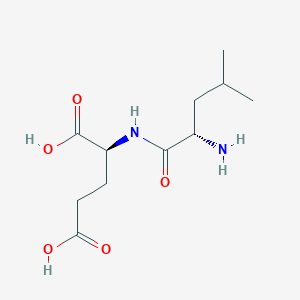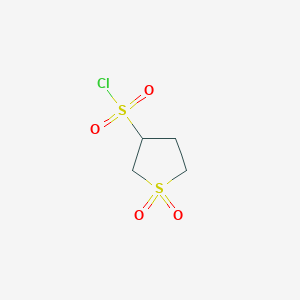
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Descripción general
Descripción
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a tetrahydrothiophene ring, which is a saturated five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl chloride 1,1-dioxide functional group is attached to this ring, indicating the presence of sulfonyl chloride and two oxygen atoms in a dioxide configuration.
Synthesis Analysis
The synthesis of tetrahydrothiophene-S,S-dioxide derivatives has been explored through the Michael ring closure reaction. This reaction involves halomethyl (E)-β-styryl sulfones, such as bromomethyl and chloromethyl variants, which undergo a reaction with sodium enolates derived from compounds like dimethyl malonate, malononitrile, and ethyl acetoacetate. The result of this condensation is the formation of substituted tetrahydrothiophene-S,S-dioxides, representing a novel method of α-haloalkyl sulfones transformations that diverge from the traditional Ramberg–Bäcklund reaction .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are centered around the introduction of various sulfonyl groups to the hydroxyl group of (R)-tetrahydrothiophene-3-ol. The derivatives prepared in this manner exhibit different enantiomeric purities, which can be enriched through crystallization. The process of crystallization not only improves the enantiomeric purity of the sulfonyl derivatives but also results in mother liquors with high enantiomeric purity. This indicates that the sulfonyl derivatives of tetrahydrothiophene-3-ol can undergo further reactions and modifications to enhance their chiral purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are influenced by the sulfonyl group and the overall molecular structure. The crystallization process used to enrich the enantiomeric purity of these compounds suggests that they have distinct solid-state properties, which can be manipulated to achieve higher enantiomeric excess (ee) and diastereomeric excess (de). The ability to obtain high %ee in both the crystalline product and the mother liquor implies that these derivatives have favorable solubility and crystallization characteristics, which are essential for applications in chiral synthesis and separation techniques .
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Impact : Tetrahydrothiophene-1,1-dioxide (sulfolane), a variant of Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is used in natural gas processing. Its high water solubility and mobility in aquifers raise concerns for groundwater contamination. A study investigated its aerobic biodegradation by microbial cultures, which used sulfolane as a carbon, sulfur, and energy source. This research is significant for understanding sulfolane's environmental impact and biodegradation potential (Greene, Beatty, & Fedorak, 2000).
Synthesis of Biologically Active Compounds : Derivatives of Tetrahydrothiophene 1,1-dioxide, which relate to Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, are used in synthesizing diverse biologically active heterocyclic compounds. These derivatives are not found naturally but are industrially available, playing a role in creating compounds with anticancer, antiviral, and antibacterial properties (Zarovnaya, Dul’nev, & Palchikov, 2015).
Asymmetric Synthesis in Pharmaceutical Applications : Tetrahydrothiophene derivatives, including sulfoxides and sulfones, are used in asymmetric syntheses of polypropionate antibiotics. This process involves catalytic reactions that are essential for developing various natural products with biological interest, such as certain antibiotics and natural toxins (Vogel, Turks, Bouchez, Crăiţă, Murcia, Fonquerne, Didier, Huang, & Flowers, 2008).
Chemical Properties and Applications : Research on Tetrahydrothiophene-based compounds, including sulfoxides and sulfones, highlights their role in various biological and medicinal applications. They are key components in numerous biologically active compounds, utilized in several chemical transformations and surface property control technologies (Benetti, De Risi, Pollini, & Zanirato, 2012).
Oxidative Desulfurization Processes : Tetrahydrothiophene 1,1-dioxide plays a role in oxidative desulfurization processes, where its thermal decomposition is studied for sulfur removal as SO2. This research is crucial for understanding its application in energy and fuel processing (Weh & Klerk, 2017).
Safety And Hazards
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
Propiedades
IUPAC Name |
1,1-dioxothiolane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAOPMCGCFWIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378201 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
CAS RN |
17115-47-8 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
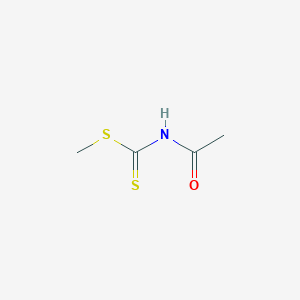
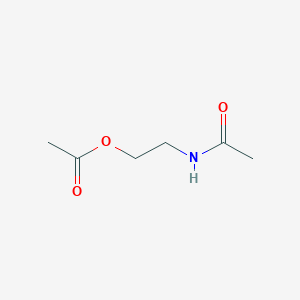

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
